(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone

Description

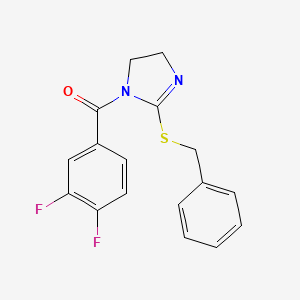

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone is a substituted imidazole derivative characterized by a benzylthio group at the 2-position of the imidazoline ring and a 3,4-difluorophenyl ketone moiety. This structure combines electron-withdrawing fluorine atoms with a sulfur-containing substituent, which may enhance its reactivity and biological activity.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-7-6-13(10-15(14)19)16(22)21-9-8-20-17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSDXUGVUZHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . The benzylthio group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.

Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The presence of the difluorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- The benzylthio group may enhance metabolic stability relative to non-sulfur-containing derivatives (e.g., compounds) due to reduced susceptibility to oxidative degradation .

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule characterized by a unique structural arrangement that includes an imidazole ring, a benzylthio group, and a difluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C17H15F2N2OS

- Molecular Weight : 314.38 g/mol

- Structural Features :

- Imidazole ring: Contributes to the compound's ability to interact with biological targets.

- Benzylthio group: Enhances lipophilicity and bioavailability.

- Difluorophenyl group: May improve interaction with hydrophobic pockets in proteins.

The biological activity of this compound is likely mediated through its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding, while the difluorophenyl group may enhance binding affinity due to its hydrophobic characteristics.

Biological Activities

Research indicates that compounds with imidazole rings often exhibit diverse biological activities such as:

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have been evaluated for their ability to inhibit tumor growth .

- Antimicrobial Properties : Some studies have reported that benzylthio-containing compounds exhibit antibacterial and antifungal activities .

- Antitubercular Activity : Compounds with similar structures have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) indicating effective antitubercular properties .

Case Studies and Research Findings

- Anticancer Studies :

-

Antitubercular Activity :

- In a study focusing on the synthesis of benzothiazole derivatives, compounds exhibited MIC values as low as 3.8 µM against multidrug-resistant M. tuberculosis strains. This suggests a potential pathway for developing new antituberculosis drugs based on the structural motifs present in this compound .

-

In Silico Studies :

- Computational modeling has predicted that this compound may interact favorably with specific biological targets, enhancing its potential therapeutic applications. These predictions are based on its structural features that facilitate binding to target sites within proteins.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative | Anticancer |

| Clotrimazole | Imidazole derivative | Antifungal |

| Benzothiazole | Sulfur and nitrogen heterocycles | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.